
フェンジリン塩酸塩
概要
説明
Fendiline hydrochloride is a nonselective calcium channel blocker primarily used as a coronary vasodilator. It inhibits calcium function in muscle cells during excitation-contraction coupling and has been proposed as an antiarrhythmic and antianginal agent .
科学的研究の応用
Neuroblastoma Treatment
Fendiline hydrochloride has been studied for its synergistic effects when combined with cisplatin, a commonly used chemotherapeutic agent for neuroblastoma. In vivo studies demonstrated that co-administration of fendiline enhances cisplatin's ability to induce apoptosis in neuroblastoma cells, leading to reduced tumor growth and improved survival rates in animal models .
Case Study:
- Study Design: Mice were treated with various combinations of cisplatin and fendiline hydrochloride.
- Results: The combination treatment significantly reduced tumor mass compared to control groups treated with cisplatin alone or fendiline alone, indicating a potential novel therapeutic strategy for aggressive neuroblastoma cases .
Pancreatic Cancer Research
Fendiline has shown efficacy in inhibiting the proliferation and invasion of pancreatic cancer cells by interfering with specific signaling pathways. Research indicates that fendiline disrupts ADAM10 activation and β-catenin signaling, which are critical for cancer cell proliferation and metastasis .
Case Study:
- Study Findings: Fendiline treatment led to decreased expression of proliferation-associated proteins such as cyclin D1 and c-Myc in pancreatic cancer cells, suggesting its role in targeting calcium-dependent signaling pathways crucial for tumor growth .
Pharmacological Insights
Fendiline hydrochloride's interaction with the dopamine D2 receptor further expands its pharmacological profile. By activating this receptor, fendiline influences neurotransmitter release and cellular signaling pathways, which may have implications for neurological disorders as well as cancer treatment .
Summary of Research Findings
The following table summarizes key findings from studies investigating the applications of fendiline hydrochloride:
作用機序
Target of Action
Fendiline hydrochloride primarily targets the calcium channels in muscle cells . It is a coronary vasodilator that inhibits calcium function in muscle cells in excitation-contraction coupling . This means that Fendiline hydrochloride interferes with the process by which the electrical signals that cause muscle contraction are coupled with the actual contraction itself .
Mode of Action
Fendiline hydrochloride interacts with its targets, the calcium channels, by binding to them and inhibiting their function . This inhibition of calcium function in muscle cells disrupts the excitation-contraction coupling process, which can have various effects depending on the specific type of muscle cell .
Biochemical Pathways
The primary biochemical pathway affected by Fendiline hydrochloride is the calcium signaling pathway . By inhibiting calcium function in muscle cells, Fendiline hydrochloride disrupts the normal flow of calcium ions, which are crucial for various cellular processes, including muscle contraction .
Pharmacokinetics
The pharmacokinetics of Fendiline hydrochloride reveal a slow onset of action and a long half-life . This means that it takes some time for the drug to start working after administration, but its effects can last for a long time . The drug is extensively metabolized, and only a small percentage of the administered dose is excreted via the urine and feces within five days .
Result of Action
The molecular and cellular effects of Fendiline hydrochloride’s action primarily involve the disruption of normal muscle cell function . By inhibiting calcium function in these cells, Fendiline hydrochloride can prevent muscle contraction, leading to its use as a coronary vasodilator .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fendiline hydrochloride involves the reaction of 3,3-diphenylpropylamine with 1-phenylethyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of fendiline hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as vacuum-drying and freeze-drying are employed to obtain the final product in a stable, solid form .
化学反応の分析
Types of Reactions: Fendiline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can replace the phenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of fendiline.
Reduction: Secondary amines.
Substitution: Various substituted fendiline derivatives
類似化合物との比較
Verapamil: Another calcium channel blocker used for similar indications.
Diltiazem: A calcium channel blocker with both vasodilatory and antiarrhythmic properties.
Nifedipine: Primarily used for its vasodilatory effects in treating hypertension and angina.
Uniqueness of Fendiline Hydrochloride: Fendiline hydrochloride is unique due to its nonselective action on calcium channels and its additional role in enhancing chemotherapeutic efficacy in cancer treatment. Unlike other calcium channel blockers, fendiline hydrochloride has shown potential in reducing multidrug resistance in neuroblastoma cells .
生物活性
Fendiline hydrochloride, a calcium channel blocker, has garnered attention for its multifaceted biological activities, particularly in the context of cardiovascular health and cancer therapy. This article synthesizes current research findings on the compound's mechanisms of action, therapeutic applications, and implications for future studies.
- Molecular Formula : C23H26ClN
- Molecular Weight : 351.91 g/mol
- CAS Number : 13636-18-5
- Physical State : Solid
- Melting Point : 204-205 °C
Fendiline is classified as a diphenylalkylamine and exhibits properties as a calcium channel blocker, inhibiting L-type calcium channels which are crucial for muscle contraction and neurotransmitter release .
Fendiline hydrochloride operates primarily through the following mechanisms:
- Calcium Channel Blockade : It inhibits transmembrane calcium currents, leading to smooth muscle relaxation and negative inotropic effects on the heart .
- Dopamine D2 Receptor Agonism : Fendiline shows a significant affinity for dopamine D2 receptors, initiating a cascade that enhances dopamine release, thereby influencing neurotransmission .
- Inhibition of K-Ras Signaling : Recent studies indicate that fendiline can inhibit K-Ras plasma membrane localization and its downstream signaling pathways, which may contribute to its anti-cancer effects .
Biological Activity in Cancer Research
Recent investigations have highlighted fendiline's potential as an adjunct therapy in cancer treatment, particularly neuroblastoma (NB). A study demonstrated that co-administration of fendiline with cisplatin significantly enhanced the latter's cytotoxic effects on NB cells both in vitro and in vivo.
Key Findings:
- NDM29 Expression Induction : Fendiline treatment led to increased expression of the non-coding RNA NDM29 in SH-SY5Y neuroblastoma cells, promoting differentiation and reducing multidrug resistance (MDR) transporter expression .
- Reduction of ABC Transporter Expression : Fendiline significantly downregulated the expression of ABC transporters (e.g., ABCA1), enhancing cisplatin's intracellular accumulation and efficacy .
In Vitro Results:
Treatment Condition | Cell Viability Reduction (%) | Cisplatin Concentration (µM) | Time (h) |
---|---|---|---|
Fendiline + Cisplatin | 32% (50 µM) | 50 | 24 |
Fendiline + Cisplatin | 51% (100 µM) | 100 | 24 |
Fendiline + Cisplatin | 34% (5 µM) | 5 | 48 |
The combination treatment resulted in statistically significant reductions in cell viability compared to cisplatin alone, indicating enhanced therapeutic efficacy when fendiline is included .
In Vivo Results:
In vivo experiments involving NOD-SCID mice xenografted with neuroblastoma cells showed that fendiline co-treatment with cisplatin led to reduced tumor growth rates and improved overall survival compared to either treatment alone .
Pharmacokinetics
Fendiline exhibits a slow onset of action with a prolonged half-life, making it suitable for chronic conditions like angina pectoris. The pharmacokinetic profile suggests it can be administered orally at varying doses (200 mg to 1200 mg), demonstrating a favorable safety profile at therapeutic concentrations .
Clinical Implications
While fendiline was initially approved for use as an anti-anginal agent, its evolving role in oncology presents a promising avenue for research. The dual action as a calcium channel blocker and its ability to modulate drug resistance mechanisms could position fendiline as an important player in combination cancer therapies.
特性
IUPAC Name |
3,3-diphenyl-N-(1-phenylethyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N.ClH/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23-24H,17-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXWZWXCHBNOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045860 | |
Record name | Fendiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85273758 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13636-18-5 | |
Record name | Phenoxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13636-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fendiline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fendiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,3-diphenylpropyl)(1-phenylethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENDILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEM3Z10IIK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。